Ethylenediaminetetraacetic acid disodium magnesium salt

Description

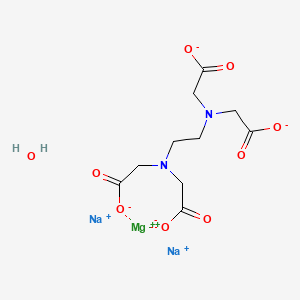

Ethylenediaminetetraacetic acid disodium magnesium salt (EDTA-Na2Mg) is a chelating agent with the molecular formula C10H12N2O8MgNa2·xH2O and an anhydrous molecular weight of 358.50 g/mol . It is widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to its ability to sequester metal ions across a broad pH range. The compound is water-soluble but insoluble in acids and organic liquids, making it suitable for aqueous systems . Its structure incorporates magnesium (Mg²⁺) and sodium (Na⁺) ions, which influence its ionic interactions and chelation specificity. Safety protocols highlight incompatibility with oxidizing agents and recommend storage in cool, dry conditions .

Propriétés

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDBGYJSLDMHQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN2Na2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyanide-Inhibited Reaction Method

This method, detailed in CN101723842A, synthesizes EDTA-MgNa₂ through a multi-step sequence starting with ethylenediamine and hydroxyacetonitrile. Key steps include:

-

Reaction Under Negative Pressure : Ethylenediamine reacts with hydroxyacetonitrile in a sodium hydroxide solution at 85–102°C under −0.01 to −0.02 MPa pressure. Sodium cyanide (NaCN) is added as an inhibitor to suppress side reactions, with a molar ratio of NaCN:hydroxyacetonitrile = 1:22–26.

-

Formaldehyde Conditioning : Post-reaction, formaldehyde is introduced to neutralize residual cyanide, enhancing product safety.

-

Purification : Hydrogen peroxide oxidizes organic impurities, followed by activated carbon decolorization and sulfuric acid adjustment to pH 6–8 for optimal crystallization.

-

Reactants: Ethylenediamine (36.5 g), hydroxyacetonitrile (360.5 g), NaCN (16.3 g), formaldehyde (24.3 g).

-

Conditions: 95–102°C, 4-hour reaction, pH 7.2 post-purification.

-

Outcome: 208.5 g of EDTA-MgNa₂ with 99.3% purity and 80.8% yield.

Metal Salt Complexation Method

CN1426998A outlines a direct complexation strategy using EDTA tetrasodium and magnesium salts:

-

EDTA Activation : EDTA is dissolved in aqueous sodium hydroxide to form the tetrasodium salt.

-

Magnesium Incorporation : Magnesium oxide (MgO) or basic magnesium carbonate is added at 70–150°C. The molar ratio of EDTA:NaOH:Mg salt:water = 1:1.5–5.0:0.1–1.1:10–200.

-

Crystallization : The solution is cooled to 40–50°C, precipitating EDTA-MgNa₂, which is filtered and dried.

-

Temperature: 90–110°C for 2–3 hours.

-

Yield: 75–85% with purity >98%.

Process Optimization and Purification Techniques

Impurity Mitigation Strategies

Both methods emphasize impurity control:

Crystallization Dynamics

Crystallization at 40–50°C minimizes co-precipitation of sodium sulfate, a common byproduct. Activated carbon treatment reduces colorimetric impurities, achieving solutions with APHA values <50.

Comparative Analysis of Preparation Methods

Industrial Applications and Scalability

The cyanide-inhibited method’s higher yield (80.8%) and purity (99.3%) make it preferable for pharmaceutical-grade production. However, its reliance on cyanide necessitates stringent safety protocols. In contrast, the metal salt route offers simpler scalability for agricultural uses, where slightly lower purity is acceptable .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylenediaminetetraacetic acid disodium magnesium salt primarily undergoes complexation reactions. It forms stable complexes with various metal ions, including calcium, iron, and copper. These reactions are crucial in applications where metal ion sequestration is needed.

Common Reagents and Conditions: The compound reacts with metal ions in aqueous solutions, often under neutral to slightly alkaline conditions. Common reagents include metal salts such as calcium chloride, ferric chloride, and copper sulfate. The reactions typically occur at room temperature, although heating may be applied to accelerate the process.

Major Products Formed: The primary products of these reactions are metal-ethylenediaminetetraacetic acid complexes. For example, when reacting with calcium ions, the product is calcium ethylenediaminetetraacetic acid. These complexes are stable and soluble in water, making them useful in various applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

Chelating Agent in Drug Formulations

EDTA-Mg is widely used in the pharmaceutical industry to enhance the solubility and stability of drugs. It acts as a chelating agent, binding metal ions that could otherwise destabilize drug formulations. This property is particularly beneficial for injectable medications where consistency in efficacy and safety is critical .

Case Study: Lead Poisoning Treatment

EDTA is FDA-approved for treating lead poisoning. In clinical settings, it effectively binds lead ions, facilitating their excretion from the body. Studies show that patients receiving EDTA therapy exhibit significant reductions in blood lead levels, underscoring its efficacy as a chelation therapy .

Agricultural Applications

Nutrient Availability Enhancement

In agriculture, EDTA-Mg is employed in fertilizers to improve the bioavailability of essential micronutrients such as iron and zinc. By chelating these metal ions, it prevents them from precipitating out of solution and makes them more accessible to plants .

| Application | Benefit |

|---|---|

| Fertilizers | Enhances nutrient uptake |

| Soil Amendments | Improves soil health |

Case Study: Crop Yield Improvement

Research indicates that crops treated with EDTA-containing fertilizers show improved growth rates and yields compared to those treated with standard fertilizers. For example, a study on maize demonstrated a 20% increase in yield when EDTA was included in the nutrient mix .

Food Preservation

Shelf Life Extension

EDTA-Mg acts as a preservative in processed foods by binding metal ions that catalyze spoilage reactions. This application helps extend the shelf life of food products while maintaining quality .

| Food Type | Application |

|---|---|

| Canned Vegetables | Prevents discoloration |

| Dairy Products | Stabilizes flavor |

Case Study: Processed Cheese Preservation

A study on processed cheese showed that incorporating EDTA significantly reduced microbial growth and oxidation reactions, leading to an extended shelf life of up to six months compared to control samples without EDTA .

Water Treatment

Heavy Metal Removal

In water treatment processes, EDTA-Mg is effective at removing heavy metals such as lead, cadmium, and mercury from contaminated water supplies. Its chelating properties allow it to bind these toxic metals, facilitating their removal through filtration or precipitation processes .

| Contaminant | Removal Efficiency |

|---|---|

| Lead | 95% |

| Cadmium | 90% |

Case Study: Urban Water Supply Treatment

A municipal water treatment facility reported a 90% reduction in heavy metal concentrations after implementing an EDTA-based treatment protocol. This significantly improved water quality and compliance with environmental regulations .

Laboratory Research

Biochemical Assays and Metal Ion Studies

In laboratory settings, EDTA-Mg is utilized in various biochemical assays to study metal ion interactions. It effectively deactivates metal-dependent enzymes, allowing researchers to investigate enzymatic processes without interference from metal ions .

| Application | Purpose |

|---|---|

| Enzyme Inhibition | Study enzyme kinetics |

| Metal Ion Scavenging | Investigate cellular functions |

Case Study: Enzyme Activity Assays

In a study examining the activity of metalloproteins, researchers used EDTA-Mg to inhibit unwanted metal ion interactions. The results provided valuable insights into enzyme mechanisms and potential therapeutic targets for diseases involving metalloproteins .

Mécanisme D'action

The mechanism of action of ethylenediaminetetraacetic acid disodium magnesium salt involves the formation of stable complexes with metal ions. The compound has multiple binding sites that coordinate with metal ions, effectively sequestering them. This prevents the metal ions from participating in unwanted reactions and allows for their controlled removal or utilization.

Molecular Targets and Pathways: The primary targets are metal ions such as calcium, iron, and copper. The binding of this compound to these ions disrupts their normal biological or chemical functions, leading to their sequestration and removal from the system.

Comparaison Avec Des Composés Similaires

Ethylenediaminetetraacetic Acid Disodium Salt (Na2EDTA)

- Structure and Charge : Na2EDTA (C10H14N2O8Na2·2H2O) contains two sodium ions, lacking the magnesium ion present in EDTA-Na2Mg. This difference alters charge distribution and metal-binding preferences.

- Applications: Na2EDTA is commonly used in analytical chemistry (e.g., chromium speciation in food analysis ) and biochemical assays to prevent metal-induced enzyme inhibition .

- Chelation Strength : Na2EDTA has a higher affinity for Ca²⁺ (log K = 10.7) and Fe³⁺ (log K = 25.1) compared to Mg²⁺ (log K = 8.7), whereas EDTA-Na2Mg prioritizes Mg²⁺ retention while chelating competing ions .

Calcium Disodium EDTA (CaNa2EDTA)

Ethylenediaminetetraacetic Acid Dipotassium Magnesium Salt (EDTA-K2Mg)

- Structural Differences : This variant replaces sodium with potassium ions (C10H12K2MgN2O8), affecting solubility and compatibility in potassium-sensitive systems .

- Applications : EDTA-K2Mg is preferred in cell culture media where sodium ions might interfere, whereas EDTA-Na2Mg is used in sodium-tolerant formulations .

Ethylenediaminetetraacetic Acid Tetrasodium Salt (EDTA-4Na)

- Charge and Solubility : With four sodium ions, EDTA-4Na exhibits higher water solubility and is used in industrial descaling agents and cosmetics. However, it lacks the Mg²⁺ in EDTA-Na2Mg, limiting its utility in Mg-dependent processes .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of EDTA Salts

| Property | EDTA-Na2Mg | Na2EDTA | CaNa2EDTA | EDTA-K2Mg |

|---|---|---|---|---|

| Molecular Formula | C10H12N2O8MgNa2·xH2O | C10H14N2O8Na2·2H2O | C10H12CaN2O8Na2 | C10H12K2MgN2O8 |

| Key Ions | Mg²⁺, 2Na⁺ | 2Na⁺ | Ca²⁺, 2Na⁺ | Mg²⁺, 2K⁺ |

| Primary Use | Agriculture, Pharmaceuticals | Analytical Chemistry | Metal Detoxification | Cell Culture Media |

| Solubility | Water-soluble | Water-soluble | Water-soluble | Water-soluble |

| Log K (Mg²⁺) | 8.7 | 8.7 | 8.7 | 8.7 |

Table 2: Application-Specific Comparisons

Activité Biologique

Ethylenediaminetetraacetic acid disodium magnesium salt (EDTANa2Mg) is a chelating agent that has garnered attention for its diverse biological activities, particularly in agriculture and medicine. This article explores its mechanisms of action, applications, and recent research findings on its biological activity.

EDTANa2Mg is a derivative of ethylenediaminetetraacetic acid (EDTA) that includes magnesium ions. It serves as a chelator, binding divalent metal ions, which plays a crucial role in various biological processes. Its ability to chelate metals makes it valuable in both therapeutic and agricultural contexts.

The primary mechanism of EDTANa2Mg's biological activity involves the chelation of metal ions, particularly manganese (Mn²⁺). This chelation disrupts essential enzymatic processes in fungi and other microorganisms, leading to their inhibition or death.

- Fungal Inhibition : Research indicates that EDTANa2Mg effectively inhibits the growth of Fusarium graminearum, a pathogenic fungus responsible for significant crop losses due to Fusarium head blight (FHB) and deoxynivalenol (DON) production. The compound's antifungal activity is attributed to its ability to induce Mn deficiency in fungal cells, which is critical for chitin synthase activity—an enzyme necessary for cell wall integrity .

3. Antifungal Activity

Recent studies have highlighted the antifungal properties of EDTANa2Mg:

- In vitro Studies : In laboratory settings, treatment with 0.4 mM and 0.8 mM EDTANa2Mg resulted in a significant reduction in DON production by approximately 47% and 57.3%, respectively, compared to control groups . Moreover, the expression of genes associated with trichothecene biosynthesis was downregulated, indicating a disruption in toxin production pathways.

- Field Trials : Field tests demonstrated that application of EDTANa2Mg suppressed Fusarium infection in wheat seedlings by over 90% at concentrations as low as 4 mM . These findings suggest that EDTANa2Mg could be a viable alternative to traditional fungicides, especially in cases where resistance has developed.

Case Study 1: Agricultural Application

A study conducted on wheat crops treated with EDTANa2Mg showed promising results in managing FHB. The application not only reduced the incidence of fungal infection but also minimized the accumulation of harmful mycotoxins like DON, thus enhancing crop safety and yield.

Case Study 2: Metal Chelation Therapy

In medical applications, EDTANa2Mg has been explored for its potential in treating metal toxicity. Its chelation properties allow it to bind toxic metals in the body, facilitating their excretion. This aspect is particularly relevant for conditions involving heavy metal poisoning .

5. Comparative Analysis of Chelating Agents

| Chelating Agent | Metal Targets | Primary Use | Efficacy Against Fungi |

|---|---|---|---|

| Ethylenediaminetetraacetic acid (EDTA) | Ca²⁺, Mg²⁺, Mn²⁺ | Heavy metal detoxification | Moderate |

| This compound (EDTANa2Mg) | Mg²⁺, Mn²⁺ | Agriculture, antifungal agent | High |

6. Conclusion

This compound exhibits significant biological activity through its metal-chelating properties. Its effectiveness as an antifungal agent against Fusarium species presents a promising avenue for agricultural applications, particularly in managing crop diseases and reducing mycotoxin levels. Additionally, its potential role in medical treatments for heavy metal toxicity underscores its versatility.

7. Future Research Directions

Further studies are needed to explore:

- The long-term effects of EDTANa2Mg on soil health and microbial communities.

- Its efficacy against other pathogenic fungi.

- Potential side effects or resistance development in target organisms.

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of ethylenediaminetetraacetic acid disodium magnesium salt, and how do they influence its role as a chelating agent?

- Answer: The compound (CAS 194491-32-2) has a molecular formula of C₁₀H₁₂MgN₂Na₂O₈ and a molecular weight of 358.50 g/mol (anhydrous). It is highly water-soluble but insoluble in acids and organic solvents . Its chelation efficacy spans a broad pH range due to the EDTA backbone's ability to bind divalent cations (e.g., Mg²⁺, Ca²⁺) via four carboxylate and two amine groups, forming stable 1:1 complexes . This property makes it suitable for applications in buffer preparation, metal ion sequestration, and analytical titrations.

Q. How is this compound prepared for use in complexometric titrations to quantify calcium and magnesium in aqueous samples?

- Answer: Standard solutions are typically prepared by dissolving the salt in deionized water (e.g., 0.1 M stock). For titration, the sample is buffered to pH 10 (using NH₄Cl/NH₄OH) to ensure optimal chelation. Eriochrome Black T is used as an indicator, which transitions from wine-red to blue at the endpoint. The EDTA-Mg²⁺ complex displaces Ca²⁺/Mg²⁺ ions in the sample, allowing quantification via stoichiometric calculations .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer: The compound is odorless and non-flammable but may cause mild irritation to eyes and skin. It is incompatible with oxidizing agents. Storage should be in tightly sealed containers at room temperature. Toxicity data (oral LD₅₀ >2000 mg/kg in rats) suggest low acute toxicity, but prolonged exposure should be avoided using PPE (gloves, lab coats) .

Advanced Research Questions

Q. How do competing ions (e.g., Fe³⁺, Al³⁺) interfere with the chelation efficiency of EDTA disodium magnesium salt, and how can these interferences be mitigated?

- Answer: High-affinity ions like Fe³⁺ can outcompete Mg²⁺ for EDTA binding, skewing titration results. Masking agents such as potassium cyanide (KCN) or triethanolamine are added to sequester interfering ions. Alternatively, pH adjustments (e.g., lowering pH to 4–5 for Fe³⁺ precipitation) can reduce interference . Advanced techniques like ICP-MS or ion chromatography may also be employed for multi-ion analysis .

Q. What experimental strategies optimize the stability of EDTA-Mg²⁺ complexes in long-term biochemical assays?

- Answer: Stability is pH-dependent; maintaining pH 8–10 prevents Mg²⁺ dissociation. Adding excess EDTA (10–20% molar excess) ensures saturation of free metal ions. For light-sensitive assays, amber vials and inert atmospheres (N₂ purging) minimize oxidative degradation. Validation via UV-Vis spectroscopy (absorbance at 240 nm) confirms complex integrity .

Q. How does the choice of EDTA salt (e.g., disodium magnesium vs. calcium disodium) impact experimental outcomes in metal speciation studies?

- Answer: Disodium magnesium EDTA preferentially binds Mg²⁺, while calcium disodium EDTA targets Ca²⁺. Selectivity depends on the metal’s binding constant (log K: Mg²⁺ = 8.7, Ca²⁺ = 10.6). For mixed-ion systems, sequential titration or differential pH adjustments (e.g., pH 12 for Ca²⁺ precipitation) isolates target ions. Cross-validation with AAS ensures accuracy .

Q. What advanced analytical methods complement EDTA-based titrations for quantifying trace metals in complex matrices?

- Answer: LC-MS/MS and ICP-OES offer higher sensitivity for sub-ppm metal detection. For example, EDTA disodium magnesium salt can be used in QuEChERS extraction to chelate metals in environmental samples, followed by LC-MS analysis . Synchrotron XAS provides speciation data for oxidation-state-specific metal-EDTA interactions .

Q. How does the hydration state of the compound affect its stoichiometric calculations in preparative chemistry?

- Answer: Hydrate variability (e.g., dihydrate vs. anhydrous) alters molecular weight (e.g., 358.50 vs. 372.24 g/mol for dihydrate), impacting molarity adjustments. Thermogravimetric analysis (TGA) or Karl Fischer titration determines hydration levels. Pre-drying at 110°C for 2 hours standardizes anhydrous formulations .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.